Cas no 2640950-01-0 (2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile)
![2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2640950-01-0x500.png)
2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-[4-(2-Cyclopropyl-5-ethyl-6-methyl-4-pyrimidinyl)-1-piperazinyl]-3-pyridinecarbonitrile
- 2640950-01-0
- 2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- AKOS040729511
- F6788-1216
- 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
-
- インチ: 1S/C20H24N6/c1-3-17-14(2)23-18(15-6-7-15)24-20(17)26-11-9-25(10-12-26)19-16(13-21)5-4-8-22-19/h4-5,8,15H,3,6-7,9-12H2,1-2H3
- InChIKey: BGDHNRHFOFOAAX-UHFFFAOYSA-N
- SMILES: N1(CCN(C2C(C#N)=CC=CN=2)CC1)C1=C(CC)C(C)=NC(C2CC2)=N1
計算された属性
- 精确分子量: 348.20624479g/mol
- 同位素质量: 348.20624479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 518
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 577.9±50.0 °C(Predicted)
- 酸度系数(pKa): 9.12±0.50(Predicted)
2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6788-1216-10μmol |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-25mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-3mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-20μmol |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-4mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6788-1216-15mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-5mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-5μmol |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-10mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6788-1216-40mg |
2-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
2640950-01-0 | 40mg |
$210.0 | 2023-09-07 |
2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile 関連文献
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrileに関する追加情報
Introduction to 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS No. 2640950-01-0)
2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2640950-01-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates a pyridine core substituted with a nitrile group at the 3-position, linked to a piperazine moiety at the 1-position, which is further connected to a pyrimidine derivative featuring cyclopropyl, ethyl, and methyl substituents. Such a multifaceted architecture suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemistry investigations.
The significance of this compound lies in its ability to serve as a building block for the synthesis of novel therapeutic agents. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are widely recognized for their role in various pharmacological applications, including antipsychotics, antihistamines, and antifungals. The pyrimidine component adds another layer of complexity, offering opportunities for selective binding to biological receptors or enzymes. Additionally, the cyclopropyl, ethyl, and methyl substituents on the pyrimidine ring may influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile, factors that are critical in drug design.
In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways associated with neurological disorders. The structural features of 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile align well with this trend. For instance, studies have shown that piperazine-based compounds can interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are implicated in conditions like depression and schizophrenia. Furthermore, the nitrile group at the 3-position of the pyridine ring can serve as a pharmacophore for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic targets.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitrile group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to incorporate nitrile groups into complex molecules with greater efficiency. Additionally, the presence of the cyclopropyl substituent introduces steric hindrance, which must be carefully managed during synthesis to prevent unwanted side reactions. These challenges underscore the importance of expertise in organic chemistry when working with such intricate structures.
From a computational chemistry perspective, 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been subjected to various modeling studies to predict its binding affinity and metabolic stability. Molecular docking simulations have revealed potential interactions with proteins involved in inflammation and pain signaling pathways, suggesting its utility as an anti-inflammatory agent or analgesic. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which could guide future modifications aimed at enhancing its bioavailability.
The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential therapeutic applications. For example, researchers have synthesized analogs that exhibit improved binding affinity to specific receptors while maintaining favorable pharmacokinetic profiles. These efforts highlight the importance of structure-function relationships in drug design and underscore the value of compounds like 2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-y)piperazin -1 -y]pyridine -3 -carbonitrile as starting points for further innovation.
Recent clinical trials have begun to explore the efficacy of piperazine-based compounds in treating neurological disorders. While these trials are still in early stages, preliminary results are promising and suggest that such molecules may offer new treatment options for patients suffering from conditions like Parkinson's disease and Alzheimer's disease. The structural diversity inherent in compounds like 2-[4-(2-Cyclopropyl -5 -ethyl -6 -methylpyrimidin -4 -y)piperazin -1 -y]pyridine -3 -carbonitrile makes them ideal candidates for investigating novel therapeutic strategies.
The environmental impact of synthesizing and using this compound is also an important consideration. Modern pharmaceutical research emphasizes green chemistry principles, which aim to minimize waste and reduce hazardous byproducts during synthesis. Efforts are underway to develop more sustainable methods for producing 2-[4-(2-Cyclopropyl -5 -ethyl -6 -methylpyrimidin -4 -y)piperazin -1 -y]pyridine -3-carbonitrile, including catalytic processes that reduce reliance on traditional reagents.
In conclusion,2-[4-(2-Cyclopropyl -5 -ethyl -6-methylpyrimidin -4-y)piperazin y]pyridine 3-carbonitrile (CAS No 2640950 01 0) represents a fascinating compound with significant potential in pharmaceutical research Its unique structural features make it an attractive candidate for further exploration in drug discovery particularly in areas related to neurological disorders Advances in synthetic chemistry computational modeling and clinical research continue to enhance our understanding of this molecule s capabilities ensuring its continued relevance in future therapeutic developments
2640950-01-0 (2-[4-(2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile) Related Products
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 66754-13-0(D-Trimannuronic acid)
- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)




